Sodium formate-13C
CAS No.: 23102-86-5
Cat. No.: VC20796702
Molecular Formula: CHNaO2
Molecular Weight: 69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23102-86-5 |
---|---|
Molecular Formula | CHNaO2 |
Molecular Weight | 69 g/mol |
IUPAC Name | sodium;oxo(113C)methanolate |
Standard InChI | InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1; |
Standard InChI Key | HLBBKKJFGFRGMU-YTBWXGASSA-M |
Isomeric SMILES | [13CH](=O)[O-].[Na+] |
SMILES | C(=O)[O-].[Na+] |
Canonical SMILES | C(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physical Properties
Molecular Composition and Identification
Sodium formate-13C is an isotopically labeled compound with the molecular formula CHNaO₂, where the carbon atom is specifically the 13C isotope rather than the more common 12C isotope. The compound is registered under CAS number 23102-86-5 and is also known by several synonyms including Sodium Formate-1-13C, sodium;oxo(¹³C)methanolate, and Formate-13C (sodium) . It is derived from formic-13C acid (CID 11115974), which serves as its parent compound in chemical classification systems . The European Community (EC) has assigned this compound the number 693-173-2, while in the Japanese chemical inventory system it is cataloged under Nikkaji Number J1.919.154K .
Physical Characteristics
Sodium formate-13C exhibits physical properties that are largely similar to its non-isotopically labeled counterpart, with certain specialized characteristics due to the presence of the 13C isotope. The compound has a molecular weight of approximately 68.99990 g/mol and an exact mass of 68.99080 . Physical state observations indicate it typically appears as a white crystalline solid at room temperature, consistent with other sodium formate compounds. The melting point of sodium formate-13C has been determined to be in the range of 259-262°C (literature value) . This relatively high melting point is characteristic of many sodium salts and reflects the strong ionic bonding present in the compound's crystal structure. The polar surface area (PSA) value for this compound is 40.13000, which provides insight into its potential membrane permeability and bioavailability in biological systems .
Spectroscopic Properties
Sodium formate-13C possesses distinctive spectroscopic characteristics that make it particularly valuable for analytical applications. The most significant spectroscopic feature of this compound is its 13C NMR profile, which differs from the standard sodium formate due to the presence of the 13C isotope. When used in NMR experiments, sodium formate-13C produces characteristic signals that can be readily identified and tracked . This property is extensively leveraged in research applications where tracing carbon atoms through reaction pathways or metabolic cycles is necessary. Researchers frequently utilize the distinctive spectroscopic signature of the 13C isotope to monitor reaction progress, confirm product formation, or track metabolic incorporation in biological systems . The isotopic purity of commercially available sodium formate-13C is typically high (often 99% or greater), ensuring reliable and consistent results in spectroscopic applications.
Scientific Applications and Research Utility
Metabolic Pathway Analysis
Sodium formate-13C has emerged as a powerful tool in metabolic research, particularly for studies focused on carbon fixation pathways and cellular metabolism. In a notable research application, sodium formate-13C was utilized to confirm formatotrophic growth via the serine threonine cycle (STC) in engineered microorganisms . Researchers cultivated formatotrophic strains on minimal medium supplemented with 105 mM 13C-formate and subsequently analyzed the carbon labeling patterns in proteinogenic amino acids . This experimental approach revealed clear incorporation of the 13C isotope into pathway-related amino acids, providing definitive evidence for the activity of the STC and confirming the origin of carbon atoms from formate . The comprehensive isotopic labeling experiment demonstrated that approximately 75% of intracellular CO2 was derived from the labeled formate source, while the remaining fraction came from unlabeled bicarbonate . This type of metabolic tracing experiment illustrates the unique capability of 13C-labeled compounds like sodium formate-13C to elucidate complex metabolic pathways that would otherwise be difficult to characterize using conventional methods.
Synthetic Chemistry Applications
In synthetic organic chemistry, sodium formate-13C serves as a valuable reagent for introducing isotopically labeled carbon atoms into target molecules. One documented application involves its use in nickel-catalyzed reactions, where sodium formate-13C (1.5 equiv., 0.3 mmol) was employed alongside a photocatalyst (4DPAIPN) and nickel catalyst system . This synthetic approach demonstrates the utility of sodium formate-13C in developing new carbon-carbon bond-forming methodologies with isotopic labeling. The isotopic labeling allows researchers to track the fate of the formate carbon through the reaction pathway, providing mechanistic insights that would not be accessible using unlabeled starting materials. Additionally, the synthesized 13C-labeled products can serve as internal standards for quantitative analysis, reference compounds for spectroscopic identification, or as tools for further metabolic and pharmacokinetic studies. The strategic incorporation of 13C labels through reagents like sodium formate-13C continues to expand the toolkit available to synthetic chemists for creating structurally diverse compounds with precise isotopic compositions.
Analytical and Spectroscopic Uses
Related Compounds and Comparative Analysis
Isotopically Labeled Derivatives
Sodium formate-13C belongs to a broader family of isotopically labeled compounds that play important roles in scientific research. The parent compound, formic-13C acid (CID 11115974), represents the direct acidic precursor to sodium formate-13C and shares the characteristic 13C-labeling pattern . Other related isotopically labeled compounds include deuterated variants, where hydrogen atoms are replaced with deuterium (²H), and oxygen-labeled compounds where standard oxygen atoms are replaced with 18O or 17O isotopes. These various isotopically labeled derivatives offer complementary research tools depending on the specific research question being addressed. For example, while 13C-labeled compounds are ideal for tracing carbon atom movement, deuterated compounds may be preferred for studies focusing on hydrogen exchange processes or metabolic transformations involving hydrogen atoms. The search results also reference another isotopically labeled compound, sodium isovalerate-1-13C (CAS 287389-33-7), which contains a 13C isotope at the first carbon position of the isovalerate molecule. This illustrates the broader principle of strategic isotopic labeling at specific positions within more complex molecular structures to enable precise mechanistic studies in chemical and biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume